Thieno[3,2-b]pyridine
Overview
Description
Thieno[3,2-b]pyridine is a heterocyclic compound that consists of a thiophene ring fused to a pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The structural framework of this compound makes it a valuable scaffold in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
Thieno[3,2-b]pyridine derivatives are a class of heterocyclic compounds that have shown a wide range of pharmacological and biological utility . They have been reported as inhibitors of Pim-1 kinase and multidrug resistance modulators . These targets play crucial roles in cellular processes such as cell growth and survival, making them important in the context of diseases like cancer .
Mode of Action
The mode of action of this compound is believed to involve the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme . This enzyme plays a key role in intracellular signal transduction, and its inhibition can lead to changes in cellular processes, potentially contributing to the compound’s observed pharmacological effects .
Biochemical Pathways
These pathways are involved in a variety of cellular processes, including cell growth and differentiation, and their disruption could lead to the downstream effects observed with this compound treatment .
Pharmacokinetics
Structure-activity relationship (sar) studies have shown that modifications to the this compound core can improve its potency, suggesting that these alterations may also influence its adme properties .
Result of Action
This compound derivatives have demonstrated a range of biological activities, including anticancer , antidermatophytic , antimalarial , anti-Alzheimer’s , antifungal , anti-inflammatory , insecticidal , and antiviral activities . These effects are likely the result of the compound’s interaction with its targets and its impact on associated biochemical pathways .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-b]pyridine derivatives have been tested against tyrosyl-DNA phosphodiesterase I (TDP1), a phospholipase D enzyme . The most potent derivative for TDP1 was 9d, giving an excellent IC 50 at 0.5 ± 0.1 μM . This suggests that this compound interacts with enzymes like TDP1 and potentially inhibits their activity.
Cellular Effects
Given its reported activities as an inhibitor of Pim-1 kinase , it may impact cell signaling pathways and gene expression.
Molecular Mechanism
Its inhibitory effect on TDP1 suggests that it may bind to this enzyme and inhibit its activity
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[3,2-b]pyridine can be synthesized through various methods. One common approach involves the reaction of 2-thioxopyridine-3-carbonitrile with different reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones . Another method involves the multicomponent synthesis starting from compounds like 3-cyanopyridine-2-thiolate .
Industrial Production Methods: Industrial production of this compound derivatives often involves scalable synthetic routes that ensure high yield and purity. These methods typically employ catalysts and optimized reaction conditions to facilitate the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound derivatives to their corresponding dihydro or tetrahydro forms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenated derivatives can undergo substitution reactions with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include functionalized this compound derivatives with potential biological activities.
Scientific Research Applications
Thieno[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential as an anticancer, antifungal, and anti-inflammatory agent.
Comparison with Similar Compounds
Thieno[3,2-b]pyridine can be compared with other similar heterocyclic compounds, such as:
Thieno[2,3-b]pyridine: Another isomer with similar biological activities but different structural arrangement.
Thieno[3,4-b]pyridine: Known for its unique electronic properties and applications in material science.
Thieno[3,2-d]pyrimidine: Exhibits diverse biological activities and is used in drug design.
Uniqueness: this compound stands out due to its specific fusion pattern, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of novel therapeutic agents and materials.
Properties
IUPAC Name |
thieno[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-7-6(8-4-1)3-5-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCNCCRPKTRSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480597 | |
Record name | thieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272-67-3 | |
Record name | Thieno[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=272-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | thieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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